1-Benzyl-4-nitro-1H-imidazole
Overview
Description
1-Benzyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1 and a nitro group at position 4. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-Benzyl-4-nitro-1H-imidazole can be achieved through several routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via proto-demetallation, tautomerization, and dehydrative cyclization, yielding the desired imidazole derivative . Another approach involves the condensation of aldehydes with amines, followed by nitration to introduce the nitro group . Industrial production methods often employ multi-component reactions under optimized conditions to enhance yield and efficiency .
Chemical Reactions Analysis
1-Benzyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property is exploited in the development of anticancer and antimicrobial agents. The benzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.
Comparison with Similar Compounds
1-Benzyl-4-nitro-1H-imidazole can be compared with other imidazole derivatives such as:
1-Benzyl-2-nitro-1H-imidazole: Similar structure but with the nitro group at position 2, leading to different reactivity and biological activity.
4-Nitroimidazole: Lacks the benzyl group, resulting in different solubility and interaction properties.
Benzimidazole: Contains a fused benzene ring, which significantly alters its chemical and biological properties.
The unique combination of the benzyl and nitro groups in this compound imparts distinct properties that make it valuable for specific applications.
Properties
IUPAC Name |
1-benzyl-4-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-7-12(8-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHQIXWIGCISFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336499 | |
Record name | 1-Benzyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-13-2 | |
Record name | 1-Benzyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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